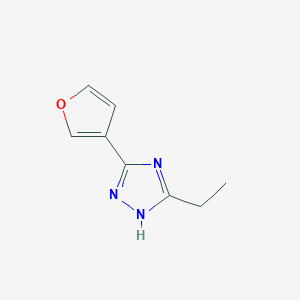

5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole

Description

The 1,2,4-triazole core is a versatile heterocyclic scaffold known for its tautomerism, solubility in polar solvents, and reactivity in electrophilic and nucleophilic substitutions . The compound 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole features an ethyl group at position 5 and a furan-3-yl substituent at position 3. Derivatives of 1,2,4-triazole are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their broad-spectrum bioactivities, including anticancer, antifungal, and antinociceptive properties .

Properties

IUPAC Name |

5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-2-7-9-8(11-10-7)6-3-4-12-5-6/h3-5H,2H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNUISPGPXVLDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the 1,2,4-triazole ring significantly influence solubility, lipophilicity, and stability. Key comparisons include:

Ethyl vs. Longer Alkyl Chains :

The ethyl group in the target compound balances lipophilicity and steric hindrance. In contrast, derivatives with longer alkyl chains (e.g., heptylthio in ) exhibit increased toxicity (LD₅₀ class IV–V) due to enhanced membrane permeability . Shorter chains (e.g., propylthio) reduce toxicity but may diminish bioactivity.- Furan-3-yl vs. Aromatic Substituents: The furan-3-yl group provides electron-rich aromaticity, which contrasts with the electron-withdrawing trifluoromethylphenyl group in Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate (). The latter’s trifluoromethyl group increases lipophilicity (MW 285.23), favoring agrochemical applications .

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Cyclocondensation of Acylhydrazides with Isothiocyanates

A widely employed method involves the cyclocondensation of acylhydrazides with substituted isothiocyanates. For instance, 4,6-dimethyl-pyrimidine-2-thiol was reacted with bromoethyl acetate to form intermediate esters, which were subsequently hydrazinated to yield acyl hydrazides. These intermediates were condensed with furan-3-yl isothiocyanate under basic conditions (e.g., NaOH in ethanol) to form the triazole core via cyclization.

Reaction Conditions:

This method benefits from modularity, allowing substitution at both the 3- and 5-positions. However, the furan-3-yl group’s electron-rich nature may necessitate prolonged reaction times compared to aryl substituents.

Alkylation of 3-Mercapto-1,2,4-triazole Derivatives

An alternative approach involves alkylation of preformed 3-mercapto-1,2,4-triazoles. For example, 3-mercapto-5-methyl-1,2,4-triazole was alkylated with ethyl iodide in the presence of K₂CO₃ in DMF to introduce the ethyl group. Subsequent coupling with furan-3-yl boronic acid under Suzuki-Miyaura conditions furnished the target compound.

Key Observations:

-

Coupling Efficiency: Palladium catalysts (e.g., Pd(PPh₃)₄) achieved 70–80% conversion.

-

Purification: Column chromatography (SiO₂, hexane/ethyl acetate) yielded >95% purity.

This route offers precise control over substituent placement but requires multi-step synthesis and expensive catalysts.

One-Pot Synthesis via Thiosemicarbazide Intermediates

A streamlined one-pot method utilizes thiosemicarbazide intermediates. Ethyl thiosemicarbazide was reacted with furan-3-carbonyl chloride in dichloromethane, followed by cyclization using POCl₃. The reaction proceeds via intramolecular dehydration, forming the triazole ring.

Optimization Insights:

-

Cyclization Agent: POCl₃ outperformed H₂SO₄, yielding 58% vs. 32%.

-

Side Products: Overheating (>100°C) led to furan ring decomposition.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Stereoelectronic Effects

The furan-3-yl group’s electron-donating nature enhances nucleophilic attack at the triazole’s 3-position, as evidenced by DFT studies. Conversely, the ethyl group at position 5 introduces steric hindrance, marginally reducing reaction rates in cyclocondensation. X-ray crystallography of analogous compounds revealed planar triazole-furan systems with dihedral angles <15°, stabilizing π-π interactions.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 3H, furan-H), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).

-

¹³C NMR: δ 160.2 (C=N), 142.5 (furan-C), 110.3 (furan-CH), 45.1 (CH₂CH₃), 14.8 (CH₂CH₃).

High-Resolution Mass Spectrometry (HRMS):

Industrial-Scale Considerations and Patent Landscape

Patent WO2013042138A2 highlights scalable processes for triazole derivatives, emphasizing solvent recycling and catalytic efficiency. Key adaptations for this compound include:

Q & A

Q. What synthetic strategies are effective for preparing 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, analogous triazole derivatives are synthesized via cyclization of hydrazine derivatives with carbonyl compounds. A common approach includes:

Condensation : Reacting ethyl oxalate with ketones (e.g., 1-(furan-3-yl)ethanone) in the presence of sodium hydride in toluene to form intermediates like ethyl 4-hydroxy-4-(furan-3-yl)-2-oxobut-3-enoate .

Cyclization : Treating the intermediate with hydrazine hydrate to form the triazole core.

Functionalization : Introducing the ethyl group via alkylation or nucleophilic substitution.

Purity optimization:

- Use high-performance liquid chromatography (HPLC) for purification .

- Recrystallization in ethanol/water mixtures improves crystallinity .

Key Characterization : Confirm structure via ¹H NMR (e.g., furan protons at δ 6.5–7.5 ppm, triazole NH at δ 12–13 ppm) and IR (N-H stretch at ~3200 cm⁻¹) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies substituents (e.g., ethyl group as a triplet at δ 1.2–1.4 ppm, furan protons as doublets) .

- IR Spectroscopy : Detects functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹) .

- Elemental Analysis : Validates empirical formula (e.g., C₈H₁₀N₄O) .

- X-ray Crystallography : Resolves 3D structure; use SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can molecular docking be applied to predict the interaction of this compound with biological targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes like 14α-demethylase (CYP51) or cyclooxygenase-2 (COX-2), as triazoles often inhibit these .

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Protocol :

Retrieve target structure from PDB (e.g., 3LD6 for CYP51) .

Prepare ligand (optimize geometry with Gaussian09).

Run docking with flexible side chains at the active site.

Q. How to address contradictions in reported biological activity data for triazole derivatives?

- Methodological Answer : Contradictions may arise from:

- Purity Differences : Use HPLC to ensure >95% purity .

- Assay Variability : Standardize protocols (e.g., MIC assays for antifungals) .

- Structural Analogues : Compare substituent effects; e.g., furan-3-yl vs. furan-2-yl orientation impacts steric interactions .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, H-bond donors) .

Q. What crystallographic tools are recommended for resolving the solid-state structure of this compound?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Structure Solution : Employ SHELXD for phase problem resolution .

- Refinement : Apply SHELXL with anisotropic displacement parameters .

- Visualization : Generate ORTEP diagrams via WinGX to assess thermal ellipsoids .

Example : A related triazole-furan derivative (PDB ID: 9MJ) shows planar triazole and furan rings with dihedral angles <5° .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.